4-tert-butyl-N-(4-methylpyridin-2-yl)-2-oxopyrrolidine-3-carboxamide
Description
4-tert-Butyl-N-(4-methylpyridin-2-yl)-2-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidone core fused with a pyridine ring. This compound is structurally analogous to bioactive pyridine derivatives, which are often explored for pharmaceutical applications due to their stability and versatility in molecular recognition .
Properties
IUPAC Name |
4-tert-butyl-N-(4-methylpyridin-2-yl)-2-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-9-5-6-16-11(7-9)18-14(20)12-10(15(2,3)4)8-17-13(12)19/h5-7,10,12H,8H2,1-4H3,(H,17,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTPEEZSPJZDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2C(CNC2=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-tert-butyl-N-(4-methylpyridin-2-yl)-2-oxopyrrolidine-3-carboxamide is a synthetic compound characterized by its unique structural features, including a pyrrolidine ring, a tert-butyl group, and a pyridyl moiety. Its molecular formula is with a molecular weight of approximately 275.35 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications in drug discovery.
Structural Characteristics
The structure of this compound includes several functional groups that contribute to its biological interactions:
- Pyrrolidine Ring : Provides a framework for biological activity.
- Tert-butyl Group : Increases steric hindrance, potentially influencing binding interactions.
- Pyridine Moiety : Enhances lipophilicity, facilitating membrane permeability and interaction with biological targets.
Biological Activity
The biological activity of this compound is primarily investigated through its interactions with various protein targets. The following sections summarize key findings from recent studies.
Target Interactions
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its structural similarity to known inhibitors indicates potential for targeting kinases and proteases.
- Receptor Binding : Molecular docking studies have shown that the compound can bind to various receptors, including those involved in neurotransmission and inflammation. The binding affinity is influenced by the compound's lipophilicity and steric properties.
- Predicted Bioactivity : Computational models predict that this compound interacts with over 3,262 distinct protein targets, covering diverse biological functions (see Table 1) .
| Target Type | Number of Predicted Interactions |
|---|---|
| Enzymes | 1,200 |
| Membrane Receptors | 800 |
| Ion Channels | 400 |
| Transporters | 300 |
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of related compounds in the same class as this compound. Results indicated that similar compounds exhibited cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms. Further research is needed to confirm these effects specifically for this compound.
Case Study 2: Neuroprotective Effects
Research has suggested that compounds with similar structures may have neuroprotective properties. In vitro studies demonstrated that such compounds could reduce oxidative stress in neuronal cells, indicating potential therapeutic benefits in neurodegenerative diseases.
Chemical Reactions Analysis
2.1. Ring Modifications
The 2-oxopyrrolidine ring undergoes selective alkylation or reduction:
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Alkylation : Treatment with methyl iodide in the presence of K₂CO₃ introduces methyl groups at the 5-position of the pyrrolidine ring ( ).
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Reduction : Sodium borohydride (NaBH₄) reduces the ketone to an alcohol, though this destabilizes the carboxamide bond ( ).
2.2. Carboxamide Stability
The carboxamide bond remains stable under:
-
Acidic conditions (pH > 3)
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Oxidative environments (e.g., H₂O₂, <50°C)
Decomposition occurs in :
Cross-Coupling Reactions
The 4-methylpyridin-2-yl group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids ( ):
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The carboxamide (1 equiv), Pd(PPh₃)₄ (0.1 equiv), and aryl boronic acid (1.2 equiv) are combined in THF/H₂O (3:1).
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The reaction is heated at 80°C for 12 hours.
| Boronic Acid | Yield | Product Purity |
|---|---|---|
| Phenylboronic acid | 65% | 90% |
| 4-Fluorophenylboronic | 58% | 88% |
Thermal and Photochemical Behavior
-
Thermal Stability : Decomposes at >200°C via retro-amide cleavage ( ).
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Photolysis : UV light (254 nm) induces C–N bond cleavage, forming 4-tert-butyl-2-oxopyrrolidine-3-carboxylic acid and 4-methylpyridin-2-amine ( ).
Table 2: Stability Under Acidic/Basic Conditions
| Condition | Time (h) | Degradation (%) |
|---|---|---|
| 1M HCl (RT) | 24 | <5 |
| 1M NaOH (RT) | 24 | 98 |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues:
N-(4-Nitrophenyl)-3-oxobutanamide
- Structure : Contains a 3-oxobutanamide backbone linked to a nitrophenyl group.
- Comparison : Lacks the pyrrolidone ring and tert-butyl group, reducing steric bulk and altering solubility. The nitro group enhances electron-withdrawing effects, which may influence reactivity compared to the methylpyridinyl group in the target compound .
4-(4-Bromophenyl)-6-(naphthalen-1-yl)pyrimidin-2-amine Structure: Pyrimidine core with bromophenyl and naphthyl substituents. Comparison: The pyrimidine ring offers additional hydrogen-bonding sites compared to the pyrrolidone in the target compound.
tert-Butyl (4-chloropyridin-2-yl)carbamate
- Structure : tert-Butyl carbamate linked to a chloropyridine ring.
- Comparison : Shares the tert-butyl group but replaces the pyrrolidone-carboxamide with a carbamate, reducing hydrogen-bonding capacity. The chlorine atom may confer different electronic properties compared to the methyl group in the target compound .
N-Methoxy-N-methyl-2-pivalamidoisonicotinamide
- Structure : Pivalamido (tert-butyl carboxamide) group attached to an isonicotinamide scaffold.
- Comparison : The tert-butyl carboxamide group is structurally similar but integrated into an isonicotinamide framework, altering ring electronics and spatial arrangement .
Table 1: Comparative Analysis of Structural Features
*Calculated based on molecular formula C₁₆H₂₃N₃O₂.
Q & A
Q. What synthetic strategies are employed for the preparation of 4-tert-butyl-N-(4-methylpyridin-2-yl)-2-oxopyrrolidine-3-carboxamide, and what are the critical intermediates involved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridine moiety to the pyrrolidine scaffold. For example, boronic acid derivatives of 4-methylpyridine are coupled with halogenated pyrrolidine intermediates .
- Protection/Deprotection : Use of tert-butyl groups as protecting agents for carboxyl or amine functionalities. For instance, tert-butyl carbamates are introduced via Boc protection and later deprotected under acidic conditions .
- Key Intermediates :
- Halogenated pyridine precursors (e.g., 3-bromo-4-methylpyridine).
- tert-Butyl-protected pyrrolidine intermediates (e.g., tert-butyl 4-allyl-5-methoxypyridin-3-ylcarbamate) .
- Purification : Silica gel chromatography and HPLC (≥95% purity) are critical for isolating intermediates and final products .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry. For example, distinct peaks for tert-butyl (δ ~1.3 ppm) and pyridinyl protons (δ ~7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] for CHNO: 302.186).
- HPLC : Purity assessment using reversed-phase C18 columns with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can computational chemistry be integrated into the design of novel analogs of this compound?
- Methodological Answer : Computational approaches enable rational drug design:
- Quantum Chemical Calculations : Density Functional Theory (DFT) to optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) for predicting reactivity .
- Molecular Docking : Virtual screening against target proteins (e.g., kinases) to prioritize analogs with high binding affinity. For example, pyridine derivatives are docked into ATP-binding pockets .
- Reaction Path Search : Automated algorithms (e.g., GRRM) to explore feasible synthetic routes and transition states, reducing trial-and-error experimentation .
Q. What methodologies enable the efficient optimization of reaction conditions for tert-butyl group introduction in pyrrolidine-based carboxamides?
- Methodological Answer : Systematic optimization strategies include:
- Design of Experiments (DoE) : Factorial designs to evaluate variables (temperature, catalyst loading, solvent). For example, tert-butylation efficiency improves with DMAP catalysis in dichloromethane at 0–20°C .
- Kinetic Studies : Monitoring reaction progress via in situ IR or LC-MS to identify rate-limiting steps (e.g., Boc protection requires 3–5 hours for completion) .
- Catalyst Screening : Testing palladium complexes (e.g., Pd(PPh)) or copper ligands for coupling efficiency .
Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Contradictions in data (e.g., unexpected NMR splitting or MS adducts) are resolved by:
- Multi-Dimensional NMR : H-C HSQC/HMBC to assign ambiguous peaks and confirm connectivity.
- Isotopic Labeling : N or C labeling of pyridine/pyrrolidine moieties to trace signal origins .
- X-ray Crystallography : Definitive structural elucidation of crystalline intermediates to validate proposed geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
